[5-(3-Chloropropyl)-2-furyl]methanol
Description
[5-(3-Chloropropyl)-2-furyl]methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 3-chloropropyl substituent at the 5-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis and materials science. The chloropropyl chain introduces moderate lipophilicity, while the furyl-methanol moiety enables hydrogen bonding and resonance stabilization .
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
[5-(3-chloropropyl)furan-2-yl]methanol |
InChI |
InChI=1S/C8H11ClO2/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,10H,1-2,5-6H2 |
InChI Key |
HIWXPKXGHUKMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CO)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key Analogs :
[5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol (sc-336661): Features a chlorofluorophenyl group instead of chloropropyl .
5-Chloro-2-((3-(furan-2-yl)propyl)amino)benzaldehyde: Contains a benzaldehyde core with a furyl-propylamino substituent .
Table 1: Structural and Electronic Comparisons
Insights :
- The chloropropyl group in the target compound offers less electron withdrawal compared to the chlorofluorophenyl analog, resulting in lower electrophilic reactivity but higher flexibility .
- The furyl-propylamino compound () demonstrates enhanced resonance due to the benzaldehyde core, enabling broader conjugation .
Insights :
- Chlorofluorophenyl derivatives (e.g., sc-336661) likely require multi-step halogenation, increasing synthetic complexity .
Reactivity and Solubility
Table 3: Reactivity and Physical Properties
Insights :
- The chlorofluorophenyl analog exhibits stronger π-π interactions due to its aromatic substituent, whereas the chloropropyl chain enhances solubility in non-polar solvents .
- Computational studies () suggest that density functionals like MN12SX can predict reactivity descriptors (e.g., Fukui functions) for such systems, aiding in targeted modifications .
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